molecular formula C15H28N2O2 B7571591 1-(3,5-Dimethylpiperidin-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone

1-(3,5-Dimethylpiperidin-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone

Cat. No. B7571591
M. Wt: 268.39 g/mol
InChI Key: IAWWWIKHPZCYJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethylpiperidin-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. MDPV is a highly potent stimulant that has been linked to numerous cases of drug abuse and addiction. Despite its negative reputation, MDPV has shown potential in scientific research, particularly in the fields of neuroscience and pharmacology.

Mechanism of Action

1-(3,5-Dimethylpiperidin-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone acts as a potent dopamine reuptake inhibitor, meaning that it prevents dopamine from being reabsorbed into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which in turn leads to an increase in dopamine receptor activation. The net effect of this is a stimulation of the reward pathway in the brain, which is responsible for feelings of pleasure and reward.
Biochemical and Physiological Effects
1-(3,5-Dimethylpiperidin-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone has been shown to have a number of biochemical and physiological effects on the body. These include an increase in heart rate and blood pressure, as well as an increase in body temperature. 1-(3,5-Dimethylpiperidin-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone has also been shown to cause vasoconstriction, which can lead to a decrease in blood flow to vital organs such as the heart and brain.

Advantages and Limitations for Lab Experiments

1-(3,5-Dimethylpiperidin-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone has a number of advantages for use in lab experiments. It is a highly potent drug that can be used in very small doses, making it ideal for studying the effects of dopamine on the brain. However, 1-(3,5-Dimethylpiperidin-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone also has a number of limitations. It is a highly addictive drug that can cause severe side effects in humans, making it difficult to conduct experiments on human subjects.

Future Directions

There are a number of potential future directions for research on 1-(3,5-Dimethylpiperidin-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone. One area of interest is the development of new drugs that can target the dopamine system in the brain without causing the negative side effects associated with 1-(3,5-Dimethylpiperidin-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone. Another area of interest is the study of the long-term effects of 1-(3,5-Dimethylpiperidin-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone on the brain and the body, particularly in individuals who have abused the drug. Finally, there is also interest in the development of new therapeutic interventions for drug addiction, including the use of 1-(3,5-Dimethylpiperidin-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone as a potential treatment for addiction to other drugs.

Synthesis Methods

1-(3,5-Dimethylpiperidin-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone is synthesized through a complex chemical process that involves several steps. The most common method of synthesis involves the reaction of 3,4-methylenedioxyphenyl-2-propanone (MDP2P) with 3,5-dimethylpyridine in the presence of a reducing agent such as aluminum amalgam. The resulting product is then reacted with 4-methoxyphenylpiperidinone to produce 1-(3,5-Dimethylpiperidin-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone.

Scientific Research Applications

1-(3,5-Dimethylpiperidin-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone has been used extensively in scientific research, particularly in the fields of neuroscience and pharmacology. One of the main areas of research has been the study of the mechanism of action of 1-(3,5-Dimethylpiperidin-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone and its effects on the brain. Studies have shown that 1-(3,5-Dimethylpiperidin-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone acts as a potent dopamine reuptake inhibitor, leading to an increase in dopamine levels in the brain. This increase in dopamine levels is believed to be responsible for the stimulant effects of 1-(3,5-Dimethylpiperidin-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone.

properties

IUPAC Name

1-(3,5-dimethylpiperidin-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-12-8-13(2)10-17(9-12)15(18)11-16-6-4-14(19-3)5-7-16/h12-14H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWWWIKHPZCYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CN2CCC(CC2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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